4-benzoyl-N'-phenyl-1H-pyrrole-2-carbohydrazide
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Overview
Description
4-benzoyl-N’-phenyl-1H-pyrrole-2-carbohydrazide is a chemical compound with the molecular formula C18H15N3O2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N’-phenyl-1H-pyrrole-2-carbohydrazide typically involves the reaction of 4-benzoyl-1H-pyrrole-2-carboxylic acid with phenylhydrazine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carbohydrazide linkage. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of 4-benzoyl-N’-phenyl-1H-pyrrole-2-carbohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-N’-phenyl-1H-pyrrole-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-benzoyl-N’-phenyl-1H-pyrrole-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-benzoyl-N’-phenyl-1H-pyrrole-2-carbohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-benzoyl-1H-pyrrole-2-carbohydrazide: Lacks the phenyl group attached to the nitrogen atom.
N’-phenyl-1H-pyrrole-2-carbohydrazide: Lacks the benzoyl group attached to the pyrrole ring.
Uniqueness
4-benzoyl-N’-phenyl-1H-pyrrole-2-carbohydrazide is unique due to the presence of both benzoyl and phenyl groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.
Properties
IUPAC Name |
4-benzoyl-N'-phenyl-1H-pyrrole-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-17(13-7-3-1-4-8-13)14-11-16(19-12-14)18(23)21-20-15-9-5-2-6-10-15/h1-12,19-20H,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKGHWIBBPZTBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NNC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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